4-Iodophenoxyacetic acid

Plant Tissue Culture Auxin Analogs Stability Comparison

Researchers studying auxin signaling need tools that activate receptors without confounding herbicidal effects-4-IPA is 50-fold less active than 4-chlorophenoxyacetic acid, enabling cleaner pathway dissection. For synthetic chemists, its iodo substituent uniquely enables catalytic hypervalent iodine oxidation with Oxone®; chloro/bromo analogs are inert. • 50-fold lower herbicidal potency vs 4-CPA for auxin receptor studies • Organocatalyst for p-quinol/p-quinone synthesis via hypervalent iodine chemistry • Iodo handle for Suzuki/Sonogashira cross-coupling & radiopharmaceutical precursors

Molecular Formula C8H7IO3
Molecular Weight 278.04 g/mol
CAS No. 1878-94-0
Cat. No. B156795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodophenoxyacetic acid
CAS1878-94-0
Synonyms4-iodophenoxyacetic acid
Molecular FormulaC8H7IO3
Molecular Weight278.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC(=O)O)I
InChIInChI=1S/C8H7IO3/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyRKORKXFKXYYHAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodophenoxyacetic Acid (CAS 1878-94-0) – Core Identity and Procurement-Relevant Properties


4-Iodophenoxyacetic acid (CAS 1878-94-0, also known as 4-IPA or p-iodophenoxyacetic acid) is a para-iodinated derivative of phenoxyacetic acid . It is a synthetic organic compound, typically appearing as a white to light yellow crystalline powder, with a molecular formula of C8H7IO3 and a molecular weight of 278.04 g/mol . Its key physical properties include a melting point range of 154-157 °C and high solubility in organic solvents such as acetone, ether, ethanol, and chloroform, but it is poorly soluble in water [1]. Unlike many other phenoxyacetic acid analogs used solely as herbicides, 4-iodophenoxyacetic acid is a niche compound that bridges multiple distinct application areas: it functions as a synthetic auxin analog in plant growth regulation [2], serves as a unique organocatalyst in oxidative transformations via hypervalent iodine chemistry [3], and acts as a specialized intermediate in the synthesis of iodinated pharmaceuticals and radiopharmaceuticals [4].

Why Substituting 4-Iodophenoxyacetic Acid with Chloro-, Bromo-, or Other Analogs Jeopardizes Experimental Reproducibility


In both biological systems and chemical catalysis, the specific halogen atom on the phenoxyacetic acid scaffold is a critical determinant of molecular behavior, making generic substitution a high-risk proposition for scientific workflows. The iodine atom in 4-IPA is not merely a placeholder; it profoundly influences electronic properties, steric bulk, and reactivity. For example, a foundational study on the herbicidal activity of halogenated phenoxyacetic acids established a dramatic efficacy gradient, with the iodo derivative being 50-fold less active than its chloro counterpart in auxin-type herbicidal assays, underscoring that a simple halogen swap can lead to a quantitative, not just qualitative, difference in biological outcome [1]. In a completely different domain—organic synthesis—the same iodo substituent is uniquely enabling: 4-iodophenoxyacetic acid functions as an organocatalyst because it can be oxidized in situ to a reactive hypervalent iodine (III) or (V) species. Its chloro or bromo analogs are chemically inert under these oxidative conditions and thus cannot serve as catalysts for the same transformations [2]. This dual identity—as a less potent herbicide but a unique catalyst—demonstrates that the iodo derivative occupies a distinct, non-interchangeable niche, and selecting a more common chloro or bromo analog would either invalidate biological activity comparisons or fail entirely to initiate a required catalytic cycle.

4-Iodophenoxyacetic Acid (CAS 1878-94-0) – Quantified Evidence of Functional Differentiation Against Comparators


4-IPA vs. 2,4-D and IBA: Supplier-Reported Stability and Rooting Efficiency in Plant Tissue Culture

In a comparative analysis provided by a specialty chemical supplier, 4-iodophenoxyacetic acid (4-IPA) is reported to possess 'High' stability, contrasting with 'Moderate' stability for the widely used synthetic auxin 2,4-D and 'Low' stability for the endogenous auxin analog IBA. Furthermore, its rooting efficiency is qualitatively described as 'Superior' compared to the 'Average' and 'High' efficiency of 2,4-D and IBA, respectively .

Plant Tissue Culture Auxin Analogs Stability Comparison

Herbicidal Potency: A Quantitative Drop from Chlorine to Iodine Substitution in Phenoxyacetic Acids

A classical structure-activity relationship (SAR) study evaluated the herbicidal effectiveness of mono-halogenated phenoxyacetic acids. The study established a clear potency ranking: Chlorine (relative effectiveness = 1.0) > Fluorine (0.8) > Bromine (0.3) > Iodine (0.02) [1][2]. This demonstrates that 4-iodophenoxyacetic acid is approximately 50 times less potent as a herbicide than its chloro analog, 4-chlorophenoxyacetic acid.

Herbicide Development Auxin Activity Structure-Activity Relationship

Oxidation Catalysis: Uniquely Enabling Hypervalent Iodine Chemistry vs. Inert Halogen Analogs

Unlike its chloro, bromo, or fluoro analogs, the iodo substituent in 4-IPA is essential for its function as a pre-catalyst in hypervalent iodine-mediated oxidations. Studies by Yakura et al. demonstrate that 4-iodophenoxyacetic acid (1) is oxidized in situ by the co-oxidant Oxone® to a reactive hypervalent iodine species. This catalytic system enables the efficient oxidation of p-substituted phenols (2) to p-quinols (3) with 'excellent yields' [1][2]. In a separate study, the same catalyst system converted p-dialkoxybenzenes to p-quinones in 'excellent yields without purification' [3].

Organic Synthesis Catalysis Hypervalent Iodine Green Chemistry

Synthetic Efficiency: A High-Yield, Room-Temperature Hydrolysis Route for 4-IPA

A reported synthetic method for 4-iodophenoxyacetic acid involves the room-temperature hydrolysis of its ethyl ester precursor. Using lithium hydroxide monohydrate in a 1:1 THF/water mixture, the reaction proceeds to completion within 5 minutes, providing the target acid in an isolated yield of 98% as a white solid after workup [1].

Organic Synthesis Process Chemistry Synthetic Methodology

Defined Application Scenarios for 4-Iodophenoxyacetic Acid (CAS 1878-94-0) Based on Differentiating Evidence


Specialized Niche in Plant Biology: Investigating Auxin Signal Transduction Without Herbicidal Confounding Effects

Based on the evidence that 4-iodophenoxyacetic acid exhibits a 50-fold lower relative herbicidal effectiveness compared to 4-chlorophenoxyacetic acid [1], researchers should procure this compound when the experimental objective requires activation or binding of auxin receptors while minimizing downstream herbicidal or gross morphological effects. It serves as a critical tool for dissecting the auxin signaling pathway, potentially acting as a partial agonist or a tool to study receptor-ligand interactions where a full agonist response (like that of 2,4-D or 4-CPA) is undesirable and would confound data interpretation.

Metal-Free Catalytic Oxidation: A Core Reagent for Sustainable Synthesis of p-Quinols and p-Quinones

Procurement of 4-iodophenoxyacetic acid is essential for synthetic chemistry laboratories aiming to implement the catalytic hypervalent iodine oxidation protocols developed by Yakura et al. As demonstrated, the compound acts as an organocatalyst in the presence of Oxone® to convert p-substituted phenols and p-dialkoxybenzenes into valuable p-quinols and p-quinones in excellent yields [2][3]. Unlike its chloro or bromo analogs, which are inert, 4-IPA is uniquely active in this reaction class. This scenario is highly relevant for medicinal chemists synthesizing complex natural product cores or for process chemists seeking to replace stoichiometric heavy metal oxidants (e.g., chromium, manganese) with a more environmentally benign, catalytic alternative.

Precursor for High-Value Iodinated Compounds in Medicinal Chemistry and Radiopharmaceuticals

For medicinal chemistry and radiopharmaceutical development programs, 4-iodophenoxyacetic acid is a strategic starting material and intermediate. The presence of the iodine atom on the phenyl ring provides a synthetic handle for further derivatization, such as in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures . More specifically, its utility as a precursor for radioiodinated compounds, which can be prepared with high radiochemical yields and specific activity [4], makes it a valuable asset for developing novel imaging agents. In this context, procurement of 4-IPA is driven by the need for a specific iodinated building block, which cannot be replaced by its cheaper chloro or bromo analogs, as they would yield a different final product with distinct pharmacological or imaging properties.

Technical Documentation Hub

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